1H-1-Benzazepine: Molecular Architecture, Synthesis Protocols, and Drug Development Applications
1H-1-Benzazepine: Molecular Architecture, Synthesis Protocols, and Drug Development Applications
Introduction and Chemical Identity
1H-1-benzazepine is a mancude organic heterobicyclic parent compound characterized by a benzene ring fused to a seven-membered nitrogen-containing aza-heterocycle[1]. As a foundational scaffold in medicinal chemistry, the benzazepine core is embedded in numerous biologically active molecules, including commercially available drugs like benazepril and ivabradine. Understanding its fundamental molecular properties is critical for downstream applications in drug discovery, particularly in the design of targeted therapeutics.
Physicochemical Properties and Molecular Formula
The fundamental structural parameters of 1H-1-benzazepine govern its pharmacokinetics, receptor binding affinity, and synthetic tractability. The molecular formula of the parent compound is C10H9N [1],[2].
Table 1: Quantitative Physicochemical Data of 1H-1-Benzazepine
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C10H9N[1] | Dictates the baseline stoichiometric requirements for derivatization. |
| Molecular Weight | 143.18 g/mol [1] | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of Five. |
| Monoisotopic Mass | 143.073499 Da[2] | Critical for high-resolution mass spectrometry (HRMS) identification during synthesis and metabolic profiling. |
| XLogP3 | 2.8[1] | Indicates moderate lipophilicity, favorable for membrane permeability and oral bioavailability. |
| Topological Polar Surface Area | 12.0 Ų[1] | Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration, essential for CNS targets. |
| Heavy Atom Count | 11[1] | Represents the core framework size before substitution. |
Synthetic Methodologies and Experimental Protocols
Historically, 1H-1-benzazepine was synthesized via the thermal ring opening of 2a,7b-dihydrocyclobut[b]indoles[3]. However, modern drug development demands highly enantioselective approaches to construct substituted benzazepines with multiple stereogenic centers.
Protocol: Asymmetric Synthesis via Copper-Catalyzed Intramolecular Reductive Cyclization
This self-validating protocol describes the construction of enantioenriched 2,3-substituted-1-benzazepine derivatives from (E)-dienyl arenes tethered with a ketimine moiety[4].
Step 1: Preparation of the Catalyst Complex
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Action: In a flame-dried Schlenk tube under an inert argon atmosphere, combine Cu(OAc)2 (5 mol%) with a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol%) in anhydrous tetrahydrofuran (THF). Stir at room temperature for 15 minutes.
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Causality: The inert atmosphere is strictly required to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the copper catalyst by moisture. The chiral bisphosphine ligand creates a sterically demanding, asymmetric pocket that dictates the stereochemical outcome (enantioselectivity) of the subsequent hydrocupration step[4].
Step 2: Generation of the Active Cu-H Species
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Action: Add a silane reducing agent, such as polymethylhydrosiloxane (PMHS) or diethoxymethylsilane (DEMS, 2.0 equivalents), to the mixture.
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Causality: The silane acts as a hydride source, reducing the Cu(II) precatalyst to the active Cu(I)-hydride species. This in situ generation prevents the handling of unstable, pre-formed metal hydrides and ensures a steady catalytic cycle[4].
Step 3: Substrate Addition and Enantioselective Cyclization
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Action: Dissolve the (E)-dienyl arene substrate (1.0 equivalent) in THF and add it dropwise to the catalyst solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir until complete consumption of the starting material is observed via Thin Layer Chromatography (TLC).
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Causality: Maintaining a low initial temperature (0 °C) maximizes the regioselectivity and enantioselectivity of the Cu-H insertion into the conjugated diene. The resulting chiral allylcopper intermediate undergoes a rapid intramolecular nucleophilic attack onto the electrophilic tethered ketimine. This tandem sequence forms the seven-membered azepine ring while simultaneously establishing two adjacent stereogenic centers with high diastereoselectivity[4].
Step 4: Quenching and Purification
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Action: Quench the reaction mixture by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash column chromatography.
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Causality: The slightly acidic NH4Cl safely neutralizes the highly reactive organometallic intermediates and silane residues without degrading the newly formed acid-sensitive enamine/azepine moieties. Flash chromatography effectively separates the desired cis-1-benzazepine from unreacted precursors and trace diastereomers[4].
Pharmacological Applications in Drug Development
The 1-benzazepine core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities when appropriately functionalized.
Table 2: Biological Targets of 1-Benzazepine Derivatives
| Derivative Class | Primary Biological Target / Application | Key Findings |
| N-methyl-1-benzazepines | CCR5 Antagonists (Anti-HIV-1) | Modifications at the 1-position and 7-phenyl group significantly enhanced oral bioavailability and potency against HIV-1 entry[5]. |
| Benzoazepine Azides | Antianxiety Agents | Synthesized via azide rearrangement; exhibited low cytotoxicity (IC50 = 65.68 μM in HEK cells), comparable to the commercial drug diazepam[6]. |
| 1-Benzazepine-6,9-quinones | Bradycardic / Anticancer Agents | Synthesized from 5-methoxy-1-tetralone; the quinone moiety acts as a redox-active pharmacophore driving specific bradycardic responses[7]. |
Mechanistic Workflow of 1-Benzazepine Drug Discovery
The following diagram illustrates the logical progression from precursor synthesis to biological evaluation in the development of 1-benzazepine-based therapeutics.
Workflow of 1-benzazepine asymmetric synthesis and biological screening.
Conclusion
1H-1-benzazepine (C10H9N, MW: 143.18 g/mol ) is far more than a simple bicyclic heterocycle; it is a highly versatile pharmacophore[1]. Advanced synthetic methodologies, such as asymmetric copper-catalyzed reductive cyclization, have unlocked the ability to generate complex, stereodefined benzazepine derivatives[4]. By understanding the causality behind these synthetic protocols and the physicochemical properties of the core scaffold, drug development professionals can systematically design novel therapeutics targeting viral entry (CCR5)[5], neurological disorders[6], and cardiovascular diseases[7].
References
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[1] Title: 1H-1-Benzazepine | C10H9N | CID 15559658. Source: PubChem - National Institutes of Health (NIH). URL:[Link]
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[2] Title: 1H-1-Benzazepine - Chemical Details. Source: Environmental Protection Agency (EPA). URL:[Link]
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[3] Title: Synthesis and some properties of 1H-1-benzazepines (1979). Source: SciSpace. URL: [Link]
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[5] Title: Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. Source: PubMed - National Institutes of Health (NIH). URL:[Link]
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[6] Title: Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Source: PMC - National Institutes of Health (NIH). URL: [Link]
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[7] Title: Studies on Quinones. Part 22. Synthesis of 1-Benzazepine-6,9-Quinone Derivatives. Source: Taylor & Francis. URL: [Link]
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[4] Title: Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Source: Organic Letters - ACS Publications. URL: [Link]
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